Ethyl 4-nitrobutanoate
Overview
Description
Synthesis Analysis
Ethyl 4-Nitrobutanoate can be synthesized from Nitromethane and Ethyl acrylate . The synthesis process involves a Michael Condensation reaction .Molecular Structure Analysis
The molecular structure of Ethyl 4-nitrobutanoate is represented by the linear formula C6H11O4N1 . The compound has a molecular weight of 161.15600 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-nitrobutanoate are typically carried out under basic conditions . One such reaction is the Michael Condensation .Physical And Chemical Properties Analysis
Ethyl 4-nitrobutanoate is a solid compound . The compound’s exact physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources .Scientific Research Applications
Organic Synthesis and Biocatalysis
Ethyl 4-nitrobutanoate serves as a key intermediate in the synthesis of complex organic compounds. For instance, it has been used in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones, showcasing its versatility in the creation of molecules with potential pharmaceutical applications (Hernández-Ibáñez et al., 2020). Additionally, the compound's role in biocatalytic processes has been highlighted, offering an environmentally friendly approach to synthesizing chiral intermediates crucial for drug development, indicating its importance in green chemistry and sustainable practices (Yamamoto et al., 2003).
Material Science and Photonic Applications
In material science, ethyl 4-nitrobutanoate derivatives have been employed in the synthesis of novel polymers and materials with unique properties, such as photochromic diarylethenes. These compounds are promising for reversible optical storage, indicating the potential of ethyl 4-nitrobutanoate in the development of advanced photonic devices (Lvov et al., 2017). Such applications underscore the significance of ethyl 4-nitrobutanoate in creating materials that respond to light, paving the way for innovations in data storage and sensors.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-nitrobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(8)4-3-5-7(9)10/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCIBQNRJNANBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399865 | |
Record name | Ethyl 4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2832-16-8 | |
Record name | Ethyl 4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of ethyl 4-nitrobutanoate in the synthesis of piperidine derivatives?
A: Ethyl 4-nitrobutanoate serves as a crucial building block in the synthesis of enantioenriched 6-substituted piperidine-2,5-diones. [, ] This compound participates in a base-catalyzed aza-Henry reaction with chiral tert-butanesulfinyl imines. This reaction yields β-nitroamine derivatives, which can be further transformed into the desired piperidine-2,5-diones. []
Q2: How does the stereochemistry of the starting materials impact the outcome of the reaction with ethyl 4-nitrobutanoate?
A: The use of chiral tert-butanesulfinyl imines as starting materials is critical for the stereoselective outcome of the reaction with ethyl 4-nitrobutanoate. The reaction proceeds with high facial selectivity, typically between 84-96%, meaning that one enantiomer of the product is formed preferentially over the other. [] This stereochemical control arises from the influence of the chiral auxiliary (tert-butanesulfinyl group) present in the imine reactant.
Q3: Are there any other synthetic applications of ethyl 4-nitrobutanoate in the context of heterocycle synthesis?
A: Yes, research demonstrates that ethyl 4-nitrobutanoate can be utilized in the synthesis of other nitrogen-containing heterocycles besides piperidine-2,5-diones. For example, it has been employed in the stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones. [] This highlights the versatility of ethyl 4-nitrobutanoate as a building block in the construction of various heterocyclic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.